Product packaging for Lithium difluorophosphate(Cat. No.:)

Lithium difluorophosphate

Cat. No.: B8606719
M. Wt: 107.9 g/mol
InChI Key: IGILRSKEFZLPKG-UHFFFAOYSA-M
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Description

Contextualization of Lithium Difluorophosphate within Lithium-Ion and Lithium Metal Battery Technologies

In the realm of energy storage, lithium-ion batteries (LIBs) are ubiquitous, powering everything from portable electronics to electric vehicles. The demand for batteries with higher energy density, longer cycle life, and improved safety has driven research into novel materials and electrolyte formulations. alfa-chemistry.com Lithium metal batteries (LMBs), with their potential for significantly higher energy density, represent a promising frontier, but their practical application is hindered by issues like dendrite growth and low Coulombic efficiency. acs.org

This compound plays a pivotal role as an electrolyte additive in both LIBs and LMBs. alfa-chemistry.com It is particularly crucial for stabilizing batteries that utilize high-voltage cathodes and lithium metal anodes. alfa-chemistry.com The primary function of LiDFP is to participate in the formation of stable protective layers on both the anode and cathode surfaces, known as the solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI), respectively. alfa-chemistry.com

Significance of Electrolyte Additives in Enhancing Electrochemical Performance

The electrolyte in a lithium-ion battery, typically a lithium salt like lithium hexafluorophosphate (B91526) (LiPF₆) dissolved in a mixture of organic carbonate solvents, is not merely a passive medium for ion transport. It actively participates in electrochemical reactions at the electrode surfaces. The decomposition of the electrolyte is a primary factor limiting battery life and performance. rsc.org

Electrolyte additives are compounds introduced in small quantities to the main electrolyte formulation to improve specific aspects of battery performance. These additives can have a profound impact on:

Formation of a stable SEI/CEI: A robust and uniform protective layer prevents continuous electrolyte decomposition, minimizes electrode material degradation, and ensures efficient lithium-ion transport. alfa-chemistry.comrsc.org

Cycling Stability and Lifespan: By passivating the electrode surfaces, additives can significantly enhance the number of charge-discharge cycles a battery can endure. poworks.comacs.org

Rate Capability: A stable and low-resistance interphase allows for faster charging and discharging without significant performance degradation. acs.org

Evolution of Research on this compound as a Functional Electrolyte Component

The investigation into this compound as an electrolyte additive has evolved significantly. Initially, its presence in electrolytes was often as an unintentional decomposition product of the commonly used LiPF₆ salt. acs.orgacs.org Researchers observed that its formation could influence battery performance. This led to the deliberate study of LiDFP as a functional additive.

Early research focused on its ability to improve the cycling performance of traditional lithium-ion battery chemistries. rsc.org Subsequent studies have expanded to its application in high-voltage systems, where electrolyte stability is a major challenge. acs.orgacs.org For instance, in high-voltage LiNi₁/₃Co₁/₃Mn₁/₃O₂/graphite (B72142) pouch cells, the addition of just 1 wt% LiDFP dramatically improved capacity retention after hundreds of cycles. acs.orgacs.org More recently, the focus has shifted to its role in enabling next-generation technologies like lithium metal acs.org and even all-solid-state batteries. researchgate.net Research continues to explore its synergistic effects with other additives to further optimize battery performance. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula F2LiO2P B8606719 Lithium difluorophosphate

Properties

Molecular Formula

F2LiO2P

Molecular Weight

107.9 g/mol

IUPAC Name

lithium;difluorophosphinate

InChI

InChI=1S/F2HO2P.Li/c1-5(2,3)4;/h(H,3,4);/q;+1/p-1

InChI Key

IGILRSKEFZLPKG-UHFFFAOYSA-M

Canonical SMILES

[Li+].[O-]P(=O)(F)F

Origin of Product

United States

Synthesis and Preparation Methodologies of Lithium Difluorophosphate

Conventional Laboratory Synthesis Approaches

The ex-situ or conventional laboratory synthesis of lithium difluorophosphate involves direct chemical reactions to produce the salt, which can then be isolated and purified.

Reaction Pathways for Difluorophosphate Salt Formation

Several reaction pathways have been developed for the formation of difluorophosphate salts. One common approach involves the fluorination of a phosphorus-containing precursor. For instance, dichlorophosphate (B8581778) can be reacted with a fluorinating agent to yield difluorophosphate. google.com Another pathway starts with phosphorus oxychloride and anhydrous tribasic phosphate (B84403), which react to form a dichlorophosphate intermediate that is subsequently fluorinated. google.com The synthesis can also begin with the reaction of phosphorus oxychloride (POCl₃) and an anhydrous tribasic phosphate, such as lithium phosphate (Li₃PO₄), in an organic solvent to generate a dichlorophosphate intermediate (PO₂Cl₂⁻). This intermediate is then fluorinated. smolecule.com This method can achieve yields between 85% and 92% in a laboratory setting, but it demands stringent moisture control to prevent hydrolysis. smolecule.com

A different route involves the reaction of phosphoryl chloride with a fluorination reagent in a polar organic solvent to produce phosphoryl fluoride (B91410). wipo.int This is then reacted with lithium hydroxide (B78521) to form this compound. wipo.int Additionally, a solid-phase method has been reported where lithium hexafluorophosphate (B91526) (LiPF₆) and lithium phosphate (Li₃PO₄) are used as raw materials. wjygy.com.cn

Precursors and Reagents for this compound Production

A variety of precursors and reagents are utilized in the synthesis of this compound. Common phosphorus-containing precursors include phosphorus oxychloride, google.comsmolecule.com phosphorus pentoxide, researchgate.net and meta-phosphoric acid. patsnap.com Lithium sources can be lithium salts like lithium chloride, epo.org lithium hydroxide, wipo.int or lithium phosphate. wjygy.com.cnsigmaaldrich.com

Fluorinating agents are crucial for introducing fluorine into the molecule. These can range from metal fluorides and hydrofluorides to anhydrous hydrogen fluoride, ammonium (B1175870) fluoride (NH₄F), and various organic amine salts of hydrofluoric acid. google.com Other fluorinating agents include boron trifluoride, sulfuryl fluoride, and phosphorus fluorides. google.com In some methods, an organic silyl (B83357) halide mixture is used as an economical alternative to more expensive siloxanes. wipo.int

The choice of solvent is also important and typically involves organic solvents like acetonitrile (B52724), ethyl acetate (B1210297), and dimethyl carbonate. google.com

In-Situ Formation of this compound within Electrolytes

An alternative to conventional synthesis is the in-situ formation of this compound directly within the battery electrolyte. This approach leverages the decomposition of other electrolyte components to generate LiPO₂F₂.

Mechanisms of In-Situ Generation (e.g., from LiPF₆ decomposition, Li₂CO₃ addition)

This compound can be formed in-situ through several mechanisms. One primary pathway is the controlled decomposition of lithium hexafluorophosphate (LiPF₆), a common salt in lithium-ion battery electrolytes. alfa-chemistry.com The decomposition of LiPF₆, often initiated by trace amounts of water, can lead to the formation of LiPO₂F₂. alfa-chemistry.comresearchgate.netresearchgate.net

Another effective method for in-situ generation is the addition of lithium carbonate (Li₂CO₃) to the electrolyte. alfa-chemistry.comresearchgate.net The reaction between LiPF₆ and Li₂CO₃ can produce LiPO₂F₂. chemicalbook.com For example, adding Li₂CO₃ to a standard electrolyte at 40°C has been shown to form this compound. alfa-chemistry.comresearchgate.netresearchgate.net The reaction is believed to proceed via the interaction of LiPF₆ with Li₂CO₃, leading to the formation of LiPO₂F₂ and other byproducts like lithium fluoride (LiF). chemicalbook.com Research has shown that LiPF₆ can react with inorganic carbonates like Li₂CO₃ to form products including LiF, POF₃, and LiPO₂F₂. chemrxiv.orggithub.io

The decomposition of LiPF₆ can be autocatalytic, where decomposition products further catalyze the breakdown of the salt and electrolyte solvents. researchgate.net The presence of impurities can influence these reaction pathways. researchgate.net

Advantages of In-Situ Formation for Interfacial Layer Modification

The in-situ formation of this compound offers significant advantages for modifying the solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI). alfa-chemistry.com These protective layers are crucial for battery performance and longevity. alfa-chemistry.com

The LiPO₂F₂ formed in-situ can decompose to create a dense and robust SEI/CEI. researchgate.net This interphase is often rich in inorganic components like lithium fluoride (LiF) and lithium phosphates (e.g., Li₃PO₄), which contribute to its stability. alfa-chemistry.comnih.govresearchgate.net A key benefit is the enhanced protection of the electrodes from degradation and unwanted side reactions with the electrolyte. alfa-chemistry.com For instance, the in-situ formed LiPO₂F₂ has been shown to suppress the crossover of transition metals from the cathode to the anode, a common degradation mechanism in lithium-ion batteries. researchgate.netresearchgate.net This effect is comparable to directly adding LiPO₂F₂ to the electrolyte. researchgate.net

Optimization of Synthesis Conditions for High Purity and Yield

Achieving high purity and yield is a primary goal in the synthesis of this compound. This requires careful optimization of reaction conditions.

Key parameters that are often controlled include reaction temperature, time, and the molar ratio of reactants. For example, in the synthesis from dihalophosphate and a fluorinating agent, the reaction temperature can be controlled between 40°C and 150°C for 10 to 20 hours. epo.org In another method involving LiPF₆ and a reactant in dimethyl carbonate, the synthesis reaction is carried out for 10 to 20 hours at a temperature of 45 to 80°C under an inert gas. justia.com A patent describes a process where a mixed solution of dihalophosphate and a fluorinating agent at a molar ratio of 1:2.0 to 3.0 can yield this compound with a purity of 95% to 98% and a yield of 82% to 92%. epo.org

Purification steps are also critical. Recrystallization is a common technique used to improve the purity of the final product. wipo.intepo.org For instance, after synthesis, the solid product can be dissolved in a non-aqueous solvent and recrystallized by cooling to temperatures between 0°C and 25°C. epo.org This can significantly increase the purity to over 99%. epo.org The choice of solvents for reaction and recrystallization, such as acetonitrile, ethyl acetate, and dimethyl carbonate, also plays a vital role in the final product's quality. google.com

The table below summarizes various synthesis conditions and their reported outcomes:

Starting MaterialsReaction ConditionsYieldPurityReference
Dihalophosphate, Fluorinating Agent40-150°C, 10-20 hours82-92%95-98% epo.org
LiPF₆, Reactant in Dimethyl Carbonate45-80°C, 10-20 hours90%93.5% justia.com
Phosphorus Oxychloride, Anhydrous Tribasic Phosphate50–80°C85-92%- smolecule.com
LiPF₆, Li₂CO₃ in Dimethyl Carbonate65°C, 12 hours-- chemicalbook.com

Purification Processes for Enhanced Product Quality

Achieving high purity is essential for the application of this compound, especially in batteries. Various purification techniques are employed to remove by-products and unreacted starting materials.

Recrystallization is a common and effective method for purifying crude this compound. google.comunifiedpatents.com This process typically involves dissolving the crude product in a suitable organic solvent, followed by crystallization at low temperatures. google.com The purified product is then obtained by filtration and drying. google.com For instance, a crude product can be recrystallized from a mixture of dichloromethane (B109758) and dimethyl carbonate to yield a high-purity white powdery solid. google.com Another method involves recrystallization from an aqueous alcohol solution with a carbon number of 2 to 4. epo.org

Purification can also involve multiple vacuum concentration steps. epo.org A process might include dissolving the crystal in an aqueous alcohol solution, followed by a first vacuum concentration at a pressure of 25-30 torr and a second vacuum concentration at a pressure of 2 torr or less. epo.org

Distillation and degasification under reduced pressure are also used to remove volatile impurities and acidic by-products like hydrogen fluoride. google.comgoogleapis.comunifiedpatents.com This is often performed after the initial reaction and filtration of insoluble components. googleapis.com For example, after synthesis, a reaction solution can be subjected to a reduced pressure of 133 Pa at 60°C to remove by-product hydrogen fluoride. google.com

The table below details different purification methods and their specific conditions.

Purification Method Solvents/Conditions Resulting Purity/Form Reference
RecrystallizationOrganic solvent, low-temperature crystallization.High-purity fine product. google.com
RecrystallizationDichloromethane and dimethyl carbonate.White powdery solid, 82.1% yield. google.com
RecrystallizationAcetonitrile, recrystallized at 25°C to 0°C.This compound crystal. epo.org
Recrystallization with Vacuum ConcentrationAqueous alcohol solution (C2-C4), primary vacuum (25-30 torr), secondary vacuum (≤2 torr).Recrystallized this compound crystal with 99.00% to 99.99% purity. epo.org
Reduced Pressure Distillation/DegasificationReduced pressure of 133 Pa at 60°C.Removes by-product hydrogen fluoride. google.com
Reduced Pressure Distillation and RecrystallizationSolvent distillation followed by recrystallization.High-purity this compound. unifiedpatents.com
Mixed-Solvent ExtractionMixed solvent of Solvent (X) and Solvent (Y) at a mass ratio of 70/30 to 95/5.Extracted this compound. epo.org

Solvent Systems and Reaction Environments in this compound Synthesis

The choice of solvent system and reaction environment is critical in the synthesis of this compound, influencing reaction rates, yields, and the solubility of reactants and products. google.comgoogle.com Reactions are typically carried out in nonaqueous organic solvents to prevent unwanted side reactions with water, unless water is a specified reactant. google.com

A wide range of organic solvents can be employed. These are often selected from classes such as carbonates, esters, nitriles, ketones, ethers, amides, or sulfones that are liquid at room temperature. google.comgoogle.com The limited solubility of this compound in common carbonate solvents can be a challenge. alfa-chemistry.com

In syntheses starting from LiPF₆, the reaction is conducted in a nonaqueous solvent, which can be a single solvent or a mixture. google.com Suitable solvents include cyclic carbonates like propylene (B89431) carbonate and ethylene (B1197577) carbonate, and chain carbonates such as diethyl carbonate and dimethyl carbonate. google.com Cyclic and chain esters like γ-butyrolactone and methyl acetate are also used. google.com

For syntheses involving intermediates like dichlorophosphate, specific organic solvents are chosen for each step. For example, acetonitrile might be used for the formation and fluorination of the intermediate, while ethyl acetate and dimethyl carbonate are used in subsequent steps. google.com

Some methods utilize mixed-solvent systems for purification and extraction. epo.org A crude product can be dissolved in a mixed solvent system, for example, a combination of ethyl acetate (Solvent X) and toluene (B28343) (Solvent Y), to selectively extract the this compound. epo.org

The table below summarizes various solvent systems used in the synthesis of this compound.

Solvent Type Specific Examples Purpose in Synthesis Reference
Carbonates (Cyclic and Chain)Propylene carbonate, ethylene carbonate, diethyl carbonate, dimethyl carbonate, ethyl methyl carbonate.Reaction medium for synthesis from LiPF₆; component of electrolyte solutions. google.comgoogle.comepo.org
Esters (Cyclic and Chain)γ-butyrolactone, methyl acetate, ethyl acetate, methyl propionate.Reaction medium. google.comgoogle.com
NitrilesAcetonitrile, valeronitrile, benzonitrile.Solvent for intermediate reaction steps. google.com
EthersDiethyl ether, methyl tert-butyl ether, ethylene glycol dimethyl ether, tetrahydrofuran, dimethoxyethane.Reaction solvent and for purification. google.comepo.org
Ketones, Amides, SulfonesAcetone, N-dimethylformamide, dimethyl sulfoxide, sulfolane.General organic solvents for synthesis. google.com
Mixed SolventsEthyl acetate/toluene, ethyl acetate/dimethyl carbonate, dimethoxyethane/toluene.Used for extraction and purification of the final product. epo.org

Fundamental Mechanisms of Lithium Difluorophosphate in Electrolyte Systems

Electrochemical Reduction and Oxidation Processes of Lithium Difluorophosphate

This compound undergoes electrochemical decomposition on the surfaces of both the anode and the cathode. researchgate.net Quantum chemistry calculations indicate that LiDFP possesses a higher highest occupied molecular orbital (HOMO) and a lower lowest unoccupied molecular orbital (LUMO) compared to common electrolyte solvents and the primary salt, lithium hexafluorophosphate (B91526) (LiPF₆). researchgate.net This electronic structure makes LiDFP more susceptible to both oxidation and reduction. researchgate.net

The electrochemical reduction of LiDFP at the anode typically occurs at a potential of approximately 0.6 V versus Li⁺/Li. researchgate.net Conversely, its oxidation at the cathode takes place at around 3.7 V versus Li⁺/Li. researchgate.net This preferential decomposition allows LiDFP to form protective interfacial films before significant degradation of the bulk electrolyte can occur. rhhz.net

The electrochemical decomposition of LiDFP yields a suite of stable inorganic compounds that become integral components of the protective films on both the anode and cathode. researchgate.net The primary decomposition products include lithium fluoride (B91410) (LiF) and lithium phosphate (B84403) (Li₃PO₄), along with other lithium fluorophosphates (LiₓPOᵧFz). researchgate.netacs.org These products deposit onto the electrode surfaces, creating a robust barrier. rsc.org This film, known as the solid electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode, physically separates the electrode from the organic electrolyte. rhhz.net This barrier is crucial for suppressing the continuous and detrimental decomposition of the electrolyte during battery cycling. researchgate.netacs.org

The molecular structure of LiDFP is central to its function. The presence of a phosphorus-oxygen double bond (P=O) in the difluorophosphate anion (PO₂F₂⁻) directly influences the composition of the resulting interfacial film. acs.orgnih.gov Research indicates that this specific bond promotes the formation of Li₃PO₄ within the cathode-electrolyte interface. acs.orgnih.gov An increase in the Li₃PO₄ content, coupled with a decrease in lithium carbonate (Li₂CO₃), has been shown to significantly reduce the interfacial impedance of the cell. acs.orgnih.gov This demonstrates a direct link between the additive's molecular configuration and the enhanced electrochemical performance of the interface. acs.org

Role in Solid Electrolyte Interphase (SEI) Formation on Anodes

As an electrolyte additive, LiDFP is particularly effective in engineering a superior solid electrolyte interphase (SEI) on anode surfaces, such as graphite (B72142). acs.org The SEI layer formed in the presence of LiDFP exhibits enhanced stability and functionality compared to those formed from standard electrolytes alone. acs.org

The decomposition of LiDFP leads to an SEI that is rich in inorganic species. acs.org The key components derived from the additive are LiF and Li₃PO₄, which are integrated into the SEI matrix. acs.orgacs.org The synergistic effect of these inorganic compounds, particularly Li₃PO₄, LiₓPOᵧFz, and LiF, contributes to a more robust and passivating interface. acs.org This inorganic-rich composition is more effective at preventing side reactions between the charged anode material and the electrolyte components than the more organic-dominated SEI that typically forms from the reduction of carbonate solvents. acs.orgacs.org

Table 1: Key Components of LiDFP-Derived SEI and Their Functions

Component Chemical Formula Function in SEI Source
Lithium Fluoride LiF Provides mechanical stability and electronic insulation. acs.org
Lithium Phosphate Li₃PO₄ Enhances ionic conductivity and contributes to a stable interface. acs.orgresearchgate.netacs.org
Lithium Carbonate Li₂CO₃ A common SEI component, but its relative concentration is managed by LiDFP. acs.org

The presence of LiDFP during SEI formation leads to significant structural improvements in the protective layer. The resulting SEI is described as being more uniform, denser, and thinner than the SEI formed in its absence. acs.orgresearchgate.netmeisenbaochem.com This uniform and dense structure provides a more effective and complete passivation of the anode surface, preventing physical contact with the electrolyte and mitigating the dissolution of transition metals from the cathode that might later deposit on the anode. researchgate.netacs.org A stable, compact SEI is crucial for ensuring the long-term cycling stability of the battery. acs.orgmeisenbaochem.com

| Stability | Generates a chemically and mechanically robust film. | Resists degradation and dissolution during prolonged cycling and at high temperatures. | researchgate.netacs.orgmeisenbaochem.com |

Suppression of Undesirable Side Reactions at the Anode Interface

This compound (LiDFP) plays a crucial role in mitigating detrimental side reactions at the anode's solid electrolyte interphase (SEI). The addition of LiDFP to the electrolyte promotes the formation of a more stable and uniform SEI layer on the anode surface. researchgate.netrsc.org This enhanced SEI effectively suppresses the continuous decomposition of the electrolyte, a common issue that leads to capacity fade and reduced battery life. researchgate.netrsc.org

Role in Cathode Electrolyte Interphase (CEI) Formation on Cathodes

Beyond its effects at the anode, LiDFP is instrumental in the formation and function of the cathode electrolyte interphase (CEI), a protective layer that forms on the cathode surface.

Compositional Contributions of LiDFP to the CEI

The decomposition of LiDFP during battery operation significantly influences the chemical makeup of the CEI. osti.govrsc.org X-ray photoelectron spectroscopy (XPS) analyses have revealed that the CEI formed in the presence of LiDFP is rich in inorganic compounds such as lithium fluoride (LiF) and lithium phosphate (Li₃PO₄). osti.govnih.gov These components are direct byproducts of LiDFP's electrochemical decomposition on the cathode surface. osti.gov The presence of these inorganic species is a hallmark of LiDFP-modified electrolytes and is believed to be key to the enhanced stability of the cathode interface. nih.govalfa-chemistry.com In some systems, particularly with high-nickel cathodes, the CEI is found to contain LixPFyOz and Li₃PO₄, which are decomposition products from both the primary lithium salt (like LiPF₆) and the LiDFP additive. osti.gov The formation of a CEI with a higher concentration of these inorganic materials is more beneficial for interface stability compared to a CEI rich in organic compounds. nih.gov

Protective Mechanisms Against Cathode Degradation

The LiDFP-derived CEI provides a robust barrier against common cathode degradation mechanisms. A key protective function is the suppression of transition metal (TM) dissolution from the cathode material into the electrolyte. osti.govresearchgate.net This is particularly critical in high-voltage cathodes, where TM dissolution is a significant cause of capacity fade. uni-muenster.de The protective layer formed by LiDFP decomposition products physically hinders the leaching of transition metal ions. osti.govresearchgate.net

Furthermore, the CEI helps to prevent the continuous oxidative decomposition of the electrolyte at the high-potential cathode surface. researchgate.netresearchgate.net By forming a stable passivation layer, the LiDFP-derived CEI effectively limits these undesirable side reactions. researchgate.net Research has shown that LiDFP can act as a scavenger for dissolved transition metals, complexing with them to prevent their migration to the anode, a phenomenon known as "crosstalk". uni-muenster.de This scavenging effect, however, can be limited by the solubility of the decomposition products at very high voltages. uni-muenster.de

Regulation of CEI Structure and Resistance

PropertyEffect of LiDFP on CEISupporting Evidence
Composition Enriched with inorganic species like LiF and Li₃PO₄. osti.govnih.govXPS analysis reveals the presence of Li₃PO₄ and higher LiF content. osti.gov
Protection Suppresses transition metal dissolution and electrolyte oxidation. osti.govresearchgate.netReduced amounts of dissolved transition metals detected in the electrolyte and on the anode. osti.gov
Structure Forms a more uniform and stable layer. researchgate.netrsc.orgElectrochemical impedance spectroscopy shows lower and more stable interfacial resistance. researchgate.net
Resistance Lowers the resistance of the CEI. researchgate.netThe presence of ionically conductive Li₃PO₄ contributes to faster ion transport. osti.gov

Inhibition of Lithium Dendrite Growth on Lithium Metal Anodes

For next-generation lithium metal batteries, suppressing the growth of lithium dendrites is a critical challenge. LiDFP has emerged as a promising electrolyte additive for this purpose.

Formation of Robust and Stable SEI for Dendrite Suppression

The primary mechanism by which LiDFP inhibits dendrite growth is through the formation of a vigorous, compact, and stable SEI on the surface of the lithium metal anode. researchgate.netacs.orgnih.gov This robust SEI layer acts as a physical barrier, promoting uniform lithium deposition and stripping, thereby preventing the formation and growth of needle-like lithium dendrites. researchgate.netdoi.org The preferential reduction of LiDFP during cycling leads to an SEI that is rich in LiF and phosphate compounds. doi.org This composition is mechanically strong and ionically conductive, which is essential for stable cycling of lithium metal anodes. doi.orgoaepublish.com Studies have shown that with an optimal concentration of LiDFP, the Coulombic efficiency of lithium deposition can be significantly improved, and symmetric cells can cycle for hundreds of hours at practical current densities without short-circuiting due to dendrites. nih.govosti.gov

FeatureDescriptionImpact on Dendrite Suppression
SEI Composition Rich in inorganic components like LiF and phosphates. doi.orgCreates a mechanically robust and stable interface. doi.orgoaepublish.com
SEI Morphology Compact and uniform. doi.orgPromotes even lithium ion flux and deposition, preventing localized growth points for dendrites. researchgate.netdoi.org
Electrochemical Stability Forms a stable passivation layer. researchgate.netnih.govSuppresses continuous electrolyte decomposition and SEI reformation, which can lead to non-uniformities and dendrite growth. researchgate.net

Mechanistic Understanding of Dendrite Inhibition

The uncontrolled growth of lithium dendrites on the anode surface is a critical issue hindering the practical application of high-energy-density lithium metal batteries. These dendritic structures can lead to short circuits, reduced battery lifespan, and safety hazards. mdpi.com this compound (LiDFP) has emerged as a highly effective electrolyte additive for mitigating dendrite formation. researchgate.netnih.gov The primary mechanism behind this is its ability to facilitate the in-situ formation of a stable and robust solid electrolyte interphase (SEI) on the lithium metal anode. researchgate.netnih.govacs.orgresearchgate.netpnnl.gov

The effectiveness of LiDFP stems from its preferential reduction on the anode surface during the initial charging cycles. doi.org This electrochemical reduction occurs at a higher potential than that of the bulk electrolyte solvents, allowing for the creation of a protective layer before significant solvent decomposition can take place. doi.org This initial decomposition of LiDFP is crucial in dictating the composition and morphology of the SEI.

Research indicates that the SEI layer formed in the presence of LiDFP is fundamentally different from that formed in conventional electrolytes. It is characterized by a dense and uniform structure, rich in inorganic species, particularly lithium fluoride (LiF) and phosphate-based compounds. doi.orgenergy.gov The high content of LiF in the SEI is considered instrumental in suppressing dendrite growth. mdpi.com LiF possesses several advantageous properties, including poor electronic conductivity, which prevents electron tunneling and further electrolyte reduction, and high interfacial energy that promotes a more uniform lithium ion flux. nih.govoaepublish.com The presence of these robust inorganic components contributes to an SEI with high mechanical strength, capable of physically suppressing the growth of lithium dendrites. nih.govacs.org

Detailed research findings have consistently demonstrated the positive impact of LiDFP on dendrite inhibition and battery performance. The inclusion of an optimal concentration of LiDFP has been shown to substantially improve the cycling stability and Coulombic efficiency of lithium metal anodes.

ParameterStandard Electrolyte (without LiDFP)Electrolyte with LiDFP AdditiveReference
Average Coulombic Efficiency (CE) 84.6%95.2% (at 0.15 M LiDFP) researchgate.netnih.govacs.orgdoi.orgosti.gov
Li Anode Morphology Rough, cracked surface with dendritesDense and uniform deposition without dendrites energy.gov
Li Li Symmetric Cell Cycling (0.5 mA cm⁻²)Shorter cycle life
Li Li Symmetric Cell Cycling (1.0 mA cm⁻²)Shorter cycle life
SEI Composition Primarily organic decomposition productsRich in LiF and phosphate compounds doi.orgenergy.gov

Electrochemical Performance Enhancements Mediated by Lithium Difluorophosphate

Improved Cycling Stability and Capacity Retention in Lithium-Ion Batteries

The addition of LiDFP to the electrolyte has been shown to significantly improve the cycling stability and capacity retention of LIBs across a variety of electrode chemistries. alfa-chemistry.com This enhancement is largely attributed to the formation of a robust and stable SEI and CEI, which protects the electrode materials from degradation during repeated charge and discharge cycles. alfa-chemistry.comrsc.org

Performance in High-Voltage Cathode Systems (e.g., NCM, LiCoO₂)

In high-voltage applications, LiDFP has demonstrated remarkable efficacy in improving the performance of nickel-cobalt-manganese (NCM) and lithium cobalt oxide (LiCoO₂) cathodes. For instance, in LiNi₁/₃Co₁/₃Mn₁/₃O₂/graphite (B72142) pouch cells operated at 4.5 V, the addition of just 1 wt% LiDFP resulted in a capacity retention of 92.6% after 100 cycles, a stark contrast to the 36.0% retention observed in cells without the additive. acs.orgfigshare.com Even after 200 cycles, the capacity retention remained high at 78.2%. acs.orgfigshare.com Similarly, for NCM811/Li cells cycled between 2.8 and 4.5 V, the presence of LiDFP in a dual-salt electrolyte suppressed electrolyte decomposition and transition metal dissolution, leading to improved cycling stability. rsc.org

Research on LiCoO₂/graphite cells has also shown significant improvements with the use of LiDFP. The addition of 1.6 wt% LiDFP increased the capacity retention of a LiCoO₂/Li half-cell from 89.60% to 97.53% after 160 cycles. rsc.org This improvement is attributed to the formation of a more stable SEI layer containing LiPO₂F₂ which protects the LiCoO₂ from degradation. rsc.org

Table 1: Impact of LiDFP on High-Voltage Cathode Performance
Cathode MaterialLiDFP ConcentrationCycling ConditionsCapacity Retention (with LiDFP)Capacity Retention (without LiDFP)Reference
LiNi₁/₃Co₁/₃Mn₁/₃O₂1 wt%100 cycles at 4.5 V92.6%36.0% acs.orgfigshare.com
LiNi₁/₃Co₁/₃Mn₁/₃O₂1 wt%200 cycles at 4.5 V78.2%- acs.orgfigshare.com
LiCoO₂1.6 wt%160 cycles97.53%89.60% rsc.org
NCM523-High voltageImproved capacity retentionRollover failure researchgate.net
NCM622-High voltageImproved capacity retentionRollover failure researchgate.net

Performance with Silicon-Based Anodes

Silicon (Si) is a promising high-capacity anode material, but it suffers from large volume changes during cycling, leading to an unstable SEI and poor cycle life. researchgate.netspringernature.com LiDFP has been identified as an effective additive to address these challenges. researchgate.netuni-ulm.de The addition of LiDFP helps to form a more stable and beneficial SEI film on the silicon anode, which can better accommodate the volume expansion and reduce the decomposition of electrolyte components. researchgate.netcolab.wsnih.gov

In one study, the addition of 2 wt% LiDFP to the electrolyte for silicon nanoparticles resulted in an initial coulombic efficiency (ICE) of 70.6%, a significant increase from 52.9% without the additive. researchgate.net Another study on Si-dominant anodes in pouch cells found that a 1 wt% concentration of LiDFP was optimal for improving performance, leading to higher capacity retention and a more intact anode microstructure after cycling. researchgate.netcolab.wsnih.gov The synergistic effect of LiDFP with other additives like vinylene carbonate (VC) has also been explored. This combination builds a flexible and highly ionically conductive SEI, enhancing the capacity retention of Si@C/Li half-cells from 68.2% to 85.1% after 100 cycles. acs.org

Table 2: Effect of LiDFP on Silicon Anode Performance
Anode MaterialLiDFP ConcentrationKey ImprovementValue (with LiDFP)Value (without LiDFP)Reference
Silicon Nanoparticles2 wt%Initial Coulombic Efficiency (ICE)70.6%52.9% researchgate.net
Si-dominant1 wt%Capacity Retention (Full Cell)ImprovedLower researchgate.netcolab.wsnih.gov
Si@Cwith VCCapacity Retention (Half-Cell, 100 cycles)85.1%68.2% acs.org

Long-Term Cycling Performance at Elevated Temperatures

Operating lithium-ion batteries at elevated temperatures accelerates electrolyte decomposition and electrode degradation, leading to rapid capacity fade. researchgate.net LiDFP has been shown to mitigate these effects and improve long-term cycling stability at higher temperatures. energy.gov The robust SEI and CEI films formed in the presence of LiDFP are more thermally stable, effectively suppressing side reactions. meisenbaochem.com

However, it's important to note that LiDFP itself can be chemically unstable at elevated temperatures, decomposing into potentially toxic compounds. researchgate.netnih.gov This has led to research into synergistic dual-additive systems, such as combining LiDFP with fluoroethylene carbonate (FEC), to harness the benefits of LiDFP while suppressing the formation of undesirable byproducts. researchgate.netnih.gov

Enhanced Rate Capability of Battery Cells

The rate capability of a battery, its ability to deliver high power, is often limited by the ionic conductivity of the electrolyte and the charge transfer kinetics at the electrode-electrolyte interface. LiDFP has been shown to enhance the rate capability of lithium-ion cells. acs.orgresearchgate.net This improvement is attributed to the formation of a thinner and more ionically conductive SEI/CEI layer, which facilitates faster lithium-ion transport. acs.orgrhhz.net

In LiNi₁/₃Co₁/₃Mn₁/₃O₂/graphite pouch cells, the addition of 1 wt% LiDFP notably enhanced the rate capability at a high voltage of 4.5 V. acs.orgfigshare.com Similarly, for NCM811/Li cells, a dual-salt electrolyte containing LiDFP resulted in a rate capability of 92.1% at a high rate of 6C, compared to only 53.1% for the baseline electrolyte. rsc.org

Reduction of Interfacial and Charge Transfer Impedance

The impedance at the electrode-electrolyte interface, which includes the resistance of the SEI/CEI films (R_SEI/R_CEI) and the charge transfer resistance (R_ct), is a critical factor affecting battery performance. A lower impedance allows for more efficient charge and discharge processes. LiDFP has been consistently shown to reduce both interfacial and charge transfer impedance in lithium-ion batteries. rsc.orgresearchgate.netacs.orgrhhz.net

Electrochemical impedance spectroscopy (EIS) studies have confirmed that the addition of LiDFP leads to the formation of a less resistive SEI layer on both the anode and cathode. rsc.orgrhhz.net For instance, in LiCoO₂/graphite cells, LiPO₂F₂ was found to decrease the surface impedance of the cells during later cycles. rsc.org In graphite||LiNi₀.₅Mn₀.₃Co₀.₂O₂ pouch cells, the presence of LiDFP significantly reduced the interface resistance (R_SEI) and charge transfer impedance (R_ct) of both electrodes. rhhz.net This reduction in impedance is a key contributor to the observed improvements in cycling stability and rate capability.

Improvement of Coulombic Efficiency

Coulombic efficiency (CE) is the ratio of the charge extracted from a battery during discharge to the charge supplied during the preceding charge. A high and stable CE is indicative of minimal irreversible charge loss due to side reactions. LiDFP has been shown to improve the coulombic efficiency of lithium-ion batteries. researchgate.net

In lithium metal batteries, the addition of an optimal concentration of LiDFP (0.15 M) significantly improved the Li CE from 84.6% to 95.2%. osti.govnih.gov For silicon anodes, which typically suffer from low initial coulombic efficiency (ICE) due to extensive SEI formation, LiDFP has proven to be an effective additive. researchgate.netresearchgate.net The addition of 2 wt% LiDFP to an electrolyte for silicon nanoparticles increased the ICE from 52.9% to 70.6%. researchgate.net This improvement is attributed to LiDFP's ability to promote a more efficient SEI formation, reducing the consumption of lithium ions in irreversible side reactions during the initial cycles. researchgate.net

Low-Temperature Electrochemical Performance

The performance of lithium-ion batteries (LIBs) deteriorates significantly at low temperatures, primarily due to increased electrolyte viscosity, reduced ionic conductivity, and sluggish interfacial kinetics. researchgate.netbwise.kr The use of lithium difluorophosphate (LiPO₂F₂) as an electrolyte additive has been identified as a promising strategy to mitigate these issues and enhance the electrochemical performance of LIBs under cold conditions. researchgate.net

Detailed Research Findings

Research indicates that the introduction of LiPO₂F₂ into a standard electrolyte system can lead to substantial improvements in low-temperature performance. The primary mechanism behind this enhancement is the additive's ability to form a stable and uniform solid electrolyte interphase (SEI) on the anode and a protective cathode-electrolyte interface (CEI) on the cathode. researchgate.netbwise.kracs.org This interface layer, which is notably rich in lithium fluoride (B91410) (LiF) and P-O components, effectively suppresses the decomposition of the electrolyte and the dissolution of transition metal ions from the cathode. bwise.kracs.orgdoi.org The resulting stable interface facilitates more efficient Li⁺ transport, which is crucial for maintaining battery function at low temperatures. acs.orgfigshare.com

Quantitative assessments have confirmed the benefits of LiPO₂F₂. In one study, adding 2 wt% LiPO₂F₂ to a baseline electrolyte improved ionic conductivity across a range of temperatures. acs.orgfigshare.com This improvement in conductivity, combined with a more favorable SEI, translates directly to better capacity and cycling stability at sub-zero temperatures. For example, at -40 °C, a cell with the LiPO₂F₂-containing electrolyte delivered a specific discharge capacity of 81.97 mAh g⁻¹ after 50 cycles, a staggering 145.6% improvement over the baseline electrolyte which only provided 33.37 mAh g⁻¹. figshare.com Similarly, a graphite||NMC532 pouch cell with the additive retained 59% of its capacity at -25 °C, a notable improvement over the cell with the base electrolyte. ccspublishing.org.cn

Data Tables

Ionic Conductivity at Various Temperatures

TemperatureBaseline Electrolyte (mS cm⁻¹)Electrolyte with 2 wt% LiPO₂F₂ (mS cm⁻¹)
25 °C6.297.18
0 °C5.145.32
-10 °C4.625.23
-20 °C3.774.04
-30 °C3.153.57

This table presents a comparison of ionic conductivity between a baseline electrolyte (1 M LiPF₆ in DMC/EMC/PC/FEC) and the same electrolyte with the addition of 2 wt% LiPO₂F₂ at various temperatures. The data shows a consistent, albeit sometimes marginal, improvement in ionic conductivity with the LiPO₂F₂ additive, especially at lower temperatures. acs.orgfigshare.comacs.org

Specific Discharge Capacity at 0.2C Rate

TemperatureBaseline Electrolyte (mAh g⁻¹)Electrolyte with 2 wt% LiPO₂F₂ (mAh g⁻¹)
25 °C145.3161.4
0 °C149.4157.2
-20 °C135.1148.9
-40 °C107.0137.5

This table illustrates the specific discharge capacity of cells with and without the LiPO₂F₂ additive at a 0.2C rate across a range of temperatures. The cells containing LiPO₂F₂ consistently demonstrate significantly higher discharge capacities, with the performance gap widening as the temperature decreases, highlighting the additive's effectiveness in cold conditions. acs.orgfigshare.comacs.org

Advanced Characterization Techniques for Investigating Lithium Difluorophosphate and Interfacial Films

Spectroscopic Methods for Compositional and Chemical Analysis

Spectroscopic techniques are indispensable for elucidating the chemical nature of the electrolyte and the interfacial films derived from the decomposition of lithium difluorophosphate.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for determining the elemental and chemical composition of the SEI and CEI layers. By analyzing the kinetic energy of photoelectrons emitted from a sample irradiated with X-rays, XPS provides insights into the chemical states of the elements present on the electrode surfaces.

When LiDFP is used as an electrolyte additive, its decomposition products are incorporated into the SEI and CEI. XPS is instrumental in identifying these components. High-resolution XPS spectra of the F 1s, P 2p, O 1s, and C 1s regions are particularly informative. The decomposition of the difluorophosphate anion (PO₂F₂⁻) typically leads to the formation of lithium fluoride (B91410) (LiF) and various lithium fluorophosphates (LiₓPOᵧFz). researchgate.net

Research findings from XPS analysis consistently show that the presence of LiDFP in the electrolyte promotes the formation of a LiF-rich and polyphosphate-containing SEI/CEI. For instance, in the F 1s spectrum, a prominent peak at a binding energy of approximately 685 eV is characteristic of LiF, while peaks at higher binding energies can be attributed to P-F bonds in species like LiₓPOᵧFz. rsc.org The P 2p spectrum often reveals the presence of phosphates and fluorophosphates. The formation of a stable, inorganic-rich SEI is believed to be a key factor in the improved electrochemical performance observed with LiDFP, as it can effectively suppress further electrolyte decomposition and ensure uniform lithium ion flux. researchgate.net

XPS Peak Typical Binding Energy (eV) Assigned Chemical Species Role in SEI/CEI
F 1s~685Lithium Fluoride (LiF)Enhances SEI stability and ionic conductivity.
F 1s>686Lithium Fluorophosphates (LiₓPOᵧFz)Decomposition products of LiDFP.
P 2p~134-137Phosphates/FluorophosphatesContribute to the inorganic framework of the SEI.
C 1s~290Lithium Carbonate (Li₂CO₃) / Organic CarbonatesProducts of solvent decomposition.
O 1s~531-533Carbonates, PhosphatesIndicate the presence of both organic and inorganic SEI components.

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the composition of the liquid electrolyte and identifying soluble decomposition products of LiDFP. nih.govacs.org By probing the magnetic properties of atomic nuclei, NMR can provide detailed information about molecular structure and chemical environment. For LiDFP-containing electrolytes, ¹H, ³¹P, and ¹⁹F NMR are particularly useful.

¹H NMR is primarily used to monitor the degradation of the organic solvent components of the electrolyte.

³¹P NMR directly probes the phosphorus-containing species. The pristine difluorophosphate anion (PO₂F₂⁻) in LiDFP exhibits a characteristic signal. Upon electrolyte aging or electrochemical cycling, the appearance of new peaks in the ³¹P NMR spectrum can indicate the formation of decomposition products such as monofluorophosphate (PO₃F²⁻) and phosphate (B84403) (PO₄³⁻) species. nih.gov

¹⁹F NMR is highly sensitive to the chemical environment of fluorine. It can be used to track the consumption of LiDFP and the formation of fluoride-containing species, including LiF and soluble fluorophosphates. nih.govresearchgate.net

Quantitative NMR can be employed to determine the concentration of LiDFP and its degradation products in the electrolyte over time, providing valuable kinetic data on electrolyte stability. fz-juelich.de

Nucleus Species Typical Chemical Shift (ppm) Information Gained
³¹PDifluorophosphate (PO₂F₂⁻)Varies (e.g., triplet)Concentration of active LiDFP additive.
³¹PMonofluorophosphate (PO₃F²⁻)VariesIdentification of decomposition products.
³¹PPhosphate (PO₄³⁻)VariesIdentification of decomposition products.
¹⁹FDifluorophosphate (PO₂F₂⁻)Varies (e.g., doublet)Tracking consumption of LiDFP.
¹⁹FLithium Fluoride (LiF)Varies (often broad)Formation of key SEI component.
¹⁹FHydrofluoric Acid (HF)VariesIndicator of electrolyte hydrolysis.

Note: Chemical shifts are referenced to a standard and can be influenced by the solvent and other electrolyte components.

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular structure and chemical bonding of species in the electrolyte and at the electrode-electrolyte interface. thermofisher.com It is non-invasive and can often be performed in situ, allowing for real-time monitoring of changes during battery operation.

In the context of LiDFP, Raman spectroscopy can be used to:

Characterize the vibrational modes of the difluorophosphate anion and its interactions with lithium ions and solvent molecules in the bulk electrolyte. researchgate.net

Identify the chemical species present in the SEI and CEI layers. The formation of inorganic compounds such as LiF and phosphates, as well as polymeric species from solvent decomposition, can be detected by their characteristic Raman peaks.

Study the solvation shell of lithium ions. The addition of LiDFP can alter the coordination of lithium ions with solvent molecules, which can be observed through changes in the Raman spectra of the solvent vibrational modes. This information is crucial for understanding the impact of LiDFP on ionic conductivity. researchgate.net

Raman Shift (cm⁻¹) Vibrational Mode Associated Species
~740P-F Symmetric StretchDifluorophosphate (PO₂F₂⁻)
~1000-1200P=O Symmetric/Asymmetric StretchPhosphate/Fluorophosphate species
VariesC-O, C=O, C-H StretchesOrganic electrolyte solvents and decomposition products

Microscopic Techniques for Morphological and Structural Analysis

Microscopic techniques provide visual information about the surface topography and structure of the electrodes and the interfacial films, offering a complementary perspective to the chemical analysis provided by spectroscopy.

Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface morphology of electrodes at high magnification. By scanning a focused beam of electrons over a sample, SEM produces images that reveal details about surface texture, particle size and shape, and the presence of any deposited layers.

In studies involving LiDFP, SEM is critical for observing the effect of the additive on the morphology of the lithium metal anode and other electrode materials after cycling. A key benefit of LiDFP is its ability to promote uniform lithium deposition and suppress the growth of lithium dendrites, which are a major safety concern and cause of battery failure. SEM images of lithium metal anodes cycled in electrolytes with LiDFP often show a smoother, more compact, and dendrite-free surface compared to those cycled in baseline electrolytes. researchgate.net Cross-sectional SEM can also be employed to examine the thickness and uniformity of the deposited lithium and the SEI layer. researchgate.net

Electrode Condition Observation without LiDFP Observation with LiDFP
Lithium Metal AnodeAfter cyclingMossy, dendritic, and porous lithium deposits.Smooth, dense, and uniform lithium deposition.
Graphite (B72142) AnodeAfter SEI formationThicker, less uniform SEI; potential for cracking.Thinner, more uniform, and stable SEI.
CathodeAfter cyclingEvidence of electrolyte oxidation and particle cracking.A more stable and protective CEI, reduced particle degradation.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of surfaces at the nanoscale. nottingham.edu.cn It can be operated in liquid environments, making it suitable for in situ studies of the formation and evolution of the SEI layer during electrochemical cycling. nih.gov

AFM studies have provided direct evidence of the formation of a more uniform and stable SEI in the presence of LiDFP. By tracking the changes in surface topography of the electrode as a function of potential, researchers can visualize the initial stages of SEI nucleation and growth. nottingham.edu.cnnih.gov

Furthermore, advanced AFM modes can be used to probe the mechanical properties of the SEI, such as its Young's modulus and adhesion. A mechanically robust SEI is essential to withstand the volume changes of the electrode materials during lithiation and delithiation and to suppress the growth of lithium dendrites. The SEI formed from LiDFP-containing electrolytes has been shown to possess superior mechanical stability, which is attributed to its dense, inorganic-rich composition. nih.gov

Property Technique Finding with LiDFP Implication
SEI MorphologyIn situ AFM ImagingFormation of a smoother, more uniform, and compact SEI layer.Promotes even Li⁺ flux and suppresses dendrite growth.
SEI ThicknessAFM Height AnalysisGenerally leads to a thinner and more stable SEI over cycling.Reduces impedance and improves long-term stability.
Mechanical StabilityAFM NanoindentationHigher Young's modulus and better elasticity.Accommodates electrode volume changes and physically blocks dendrites.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Interphase Structure

Cryogenic Transmission Electron Microscopy (Cryo-TEM) has emerged as an indispensable technique for characterizing the delicate and highly sensitive solid-electrolyte interphase (SEI) and cathode-electrolyte interphase (CEI) layers in lithium-ion batteries. atomfair.comesrf.fr Traditional electron microscopy techniques often fail to preserve the native structure of these interphases, as they are susceptible to damage from the electron beam and alteration upon exposure to air and moisture. atomfair.com Cryo-TEM overcomes these limitations by rapidly freezing the battery components to cryogenic temperatures, typically below -170°C, which vitrifies the electrolyte and preserves the pristine structure of the interfacial films for high-resolution imaging. atomfair.comstanford.edu

The application of cryo-TEM allows for the direct visualization of the nanostructure, thickness, and composition of the SEI and CEI at the atomic scale. semanticscholar.orgstanford.edu For instance, studies on electrolytes containing additives like fluoroethylene carbonate (FEC) have utilized cryo-TEM to reveal the formation of a uniform and thin SEI layer, approximately 25 nm thick, with lithium fluoride (LiF) nanocrystals distributed within the inner layer. stanford.edu This detailed structural information is crucial for understanding how additives like this compound (LiPO₂F₂) contribute to improved battery performance.

While direct cryo-TEM studies specifically focused on the interphase formed by this compound are still emerging, the technique is well-suited to investigate its effects. It is hypothesized that LiPO₂F₂ participates in the formation of a stable and robust CEI film. researchgate.net Cryo-TEM would be instrumental in verifying this by providing high-resolution images of the CEI on the cathode surface. It would enable the characterization of the film's morphology, uniformity, and thickness, and when combined with techniques like energy-dispersive X-ray spectroscopy (EDS) or electron energy loss spectroscopy (EELS), it could map the elemental distribution, confirming the presence of fluorine and phosphorus species originating from LiPO₂F₂ decomposition. atomfair.com Such analysis would provide direct evidence for the mechanism by which LiPO₂F₂ enhances interfacial stability. stanford.eduresearchgate.net

Electrochemical Techniques for Performance and Interface Evaluation

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the electrochemical processes occurring within a battery, particularly the dynamics of interfacial resistance. researchgate.netresearchgate.net By applying a small sinusoidal AC voltage or current over a wide range of frequencies, an impedance spectrum, often represented as a Nyquist plot, is generated. youtube.com This spectrum provides valuable information about the different resistive and capacitive elements within the cell, such as the electrolyte resistance (R_e), the resistance of the SEI layer (R_SEI), and the charge-transfer resistance (R_ct). researchgate.net

In the context of this compound, EIS studies have demonstrated its effectiveness in managing interfacial impedance. The addition of LiPO₂F₂ to the electrolyte has been shown to decrease the surface impedance of cells, especially in the later stages of cycling. rsc.orgmdpi.com This reduction in impedance is attributed to the formation of a stable and conductive SEI and CEI layer. While the initial impedance with LiPO₂F₂ might be slightly higher due to the formation of this new interfacial layer, the impedance growth during long-term cycling is significantly suppressed compared to cells without the additive. researchgate.netmdpi.com For example, in some studies, the charge transfer resistance of a battery with LiPO₂F₂ was significantly lower after hundreds of cycles compared to a pristine electrolyte. researchgate.net

In-situ EIS is a particularly valuable adaptation of this technique, allowing for the real-time monitoring of impedance changes as the battery charges and discharges. researchgate.net This provides a dynamic view of how the interfacial resistance evolves under operating conditions. For LiPO₂F₂, in-situ EIS could track the formation and stabilization of the protective interfacial films during the initial formation cycles and monitor their stability and resistance throughout extended cycling, offering deeper insights into how this additive mitigates degradation. researchgate.net

Below is a table summarizing the effect of LiPO₂F₂ on interfacial resistance from representative studies:

Cell ChemistryLiPO₂F₂ ConcentrationMeasurement ConditionKey FindingReference
Graphite/LiCoO₂1.6 wt%After 160 cyclesDecreased surface impedance in the last stage cycle. rsc.org
NMC532/Graphite1%During UHPC cyclingControls impedance growth on both positive and negative electrodes. researchgate.net
Li/LiNi₁/₃Co₁/₃Mn₁/₃O₂0.15 MDuring cyclingPlays an important role in enhancing cycling stability by managing impedance. acs.org

Differential Voltage Analysis (DVA) for Electrochemical Process Insights

Differential Voltage Analysis (DVA), which examines the derivative of voltage with respect to capacity (dV/dQ), is a sensitive analytical tool for identifying and tracking the various electrochemical processes occurring within a lithium-ion cell. frontiersin.orgfz-juelich.de The resulting dV/dQ versus capacity plot exhibits peaks and valleys that correspond to phase transitions in the electrode materials. mdpi.comresearchgate.net Changes in the position, intensity, and shape of these peaks upon cycling can provide detailed insights into degradation mechanisms such as loss of active material, loss of lithium inventory, and changes in electrode balancing. mdpi.com

By comparing the DVA profiles of cells with and without LiPO₂F₂, researchers can quantify the impact of the additive on phenomena like the suppression of side reactions at high potentials and the mitigation of phase changes that lead to capacity fade. This makes DVA a valuable tool for understanding the mechanistic role of LiPO₂F₂ in enhancing the stability and longevity of lithium-ion batteries.

Galvanostatic Cycling and Capacity Retention Measurements

Galvanostatic cycling is a fundamental electrochemical technique used to evaluate the performance of lithium-ion batteries. It involves charging and discharging the battery at a constant current between set voltage limits for a large number of cycles. chemrxiv.org The primary metrics obtained from this testing are the specific capacity of the electrodes and the capacity retention, which is the percentage of the initial capacity that is maintained after a certain number of cycles. osti.gov This provides a direct measure of the battery's cycle life and stability.

The addition of this compound to the electrolyte has been shown to significantly improve the galvanostatic cycling performance and capacity retention of various lithium-ion battery chemistries. For example, in graphite/Li half-cells, the incorporation of 1.6 wt% LiPO₂F₂ increased the capacity retention from 82.53% to 98.04% after 160 cycles. rsc.org Similarly, for LiCoO₂/Li half-cells, the capacity retention improved from 89.60% to 97.53% over the same number of cycles with the additive. rsc.org In another study involving Li-rich cathode materials, the addition of LiPO₂F₂ resulted in an increase in capacity retention from 53.6% to 85% after 500 cycles at a high rate of 3C. These improvements are attributed to the formation of a stable interfacial film on the electrode surfaces, which mitigates side reactions and preserves the integrity of the electrode materials. rsc.org

Below is a data table summarizing the improvements in capacity retention with the use of LiPO₂F₂ from various studies:

Cell ChemistryLiPO₂F₂ ConcentrationCycling ConditionsCapacity Retention (without LiPO₂F₂)Capacity Retention (with LiPO₂F₂)Reference
Graphite/Li1.6 wt%160 cycles82.53%98.04% rsc.org
LiCoO₂/Li1.6 wt%160 cycles89.60%97.53% rsc.org
Li-rich cathodeNot specified500 cycles at 3C53.6%85% rsc.org
Li/LiNi₁/₃Co₁/₃Mn₁/₃O₂0.15 M200 cyclesSignificantly lowerSignificantly higher acs.org

In-Situ and Operando Characterization Approaches

In-situ and operando characterization techniques are critical for gaining a real-time understanding of the dynamic processes that occur within a battery during its operation. mdpi.comresearchgate.net Unlike ex-situ methods that analyze the battery components before and after cycling, in-situ and operando techniques monitor the structural, chemical, and morphological changes as they happen. mdpi.comtue.nl This provides invaluable insights into reaction mechanisms, degradation pathways, and the function of electrolyte additives like this compound. researchgate.netpatsnap.com

A variety of in-situ and operando techniques are employed in battery research. In-situ X-ray diffraction (XRD) can track the phase transitions and structural evolution of electrode materials during charging and discharging. esrf.frfrontiersin.org In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the chemical changes in the electrolyte and at the electrode-electrolyte interface, allowing for the direct observation of SEI formation and the decomposition of electrolyte components. mit.edusemanticscholar.orgresearchgate.net In-situ atomic force microscopy (AFM) and transmission electron microscopy (TEM) can visualize the morphological evolution of the electrodes, such as the growth of the SEI layer and changes in the electrode surface. rsc.orgtue.nl

In the context of this compound, in-situ Raman spectroscopy has been used to investigate the effect of LiPO₂F₂ as part of a dual-additive system. tue.nl These studies can reveal how LiPO₂F₂ participates in the formation of the SEI layer in real-time and how it interacts with other electrolyte components. tue.nl The use of such advanced characterization techniques is crucial for developing a comprehensive understanding of the mechanisms by which LiPO₂F₂ enhances battery performance and for the rational design of next-generation electrolyte formulations. scitepress.org

Theoretical and Computational Investigations of Lithium Difluorophosphate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the complex electrochemical processes occurring within lithium-ion batteries at an atomic level. For additives like lithium difluorophosphate (LiDFP), DFT calculations provide critical insights into decomposition pathways, the formation of protective interphase layers, and interactions with other battery components, guiding the rational design of more stable and efficient electrolytes.

DFT calculations have been instrumental in elucidating the decomposition mechanisms of LiDFP on both anode and cathode surfaces. These theoretical studies confirm that the breakdown of LiDFP is an electrochemical process. researchgate.net On the anode, DFT models predict the reductive decomposition of the difluorophosphate (DFP⁻) anion. These simulations explore various reaction pathways, identifying key intermediate species and final decomposition products.

Key findings from these computational studies indicate that the decomposition of LiDFP is a multi-step process that leads to the formation of a mixture of inorganic and organic species. Among the most significant inorganic products identified through DFT are lithium fluoride (B91410) (LiF) and various lithium phosphates and fluorophosphates. researchgate.net For instance, the decomposition can yield species such as PO₄³⁻ and PO₃F²⁻. researchgate.net By calculating the reaction energies and activation barriers for different potential pathways, DFT helps determine the most likely decomposition routes under battery operating conditions. This theoretical understanding is crucial for interpreting experimental observations and predicting the composition of the resulting surface films on the electrodes.

A primary function of LiDFP as an additive is to facilitate the formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode. DFT modeling is extensively used to simulate the nucleation and growth of these critical layers originating from LiDFP decomposition products. researchgate.net

The performance of an electrolyte additive is also governed by its interactions with solvent molecules, lithium ions, and the primary lithium salt. DFT calculations are employed to quantify these interactions at a molecular level. rsc.orgresearchgate.netrsc.org These studies typically involve calculating the binding energies and preferred coordination structures of Li⁺ with the DFP⁻ anion and surrounding solvent molecules, such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC).

By modeling these molecular clusters, researchers can understand how the presence of LiDFP influences the Li⁺ solvation sheath. Theoretical calculations can reveal whether the DFP⁻ anion enters the first solvation shell of the lithium ion, potentially altering the desolvation process at the electrode interface. Furthermore, DFT is used to calculate the interaction energies between LiDFP (or its decomposition products) and the electrode surfaces themselves. rsc.orgresearchgate.net This helps to assess the adhesion and stability of the formed SEI/CEI layers, providing a comprehensive picture of the interfacial chemistry modulated by the LiDFP additive.

Quantum Chemistry Calculations

Quantum chemistry calculations, encompassing methods like DFT and other high-level ab initio techniques, provide fundamental data on the electronic properties and reactivity of molecules like LiDFP. These calculations are essential for predicting electrochemical stability and understanding the energetics of interfacial reactions that are central to its function as an effective electrolyte additive.

The electrochemical stability of an electrolyte component can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com Quantum chemistry calculations are the primary tool for determining the energy levels of these orbitals.

For LiDFP, these calculations reveal crucial information about its tendency to be oxidized or reduced compared to other electrolyte components. researchgate.net The HOMO energy level is related to the molecule's ability to donate an electron (oxidation), while the LUMO energy level relates to its ability to accept an electron (reduction). youtube.comresearchgate.net Computational studies consistently show that LiDFP possesses a higher HOMO energy and a lower LUMO energy compared to common solvents (like EC, DMC) and the primary salt (LiPF₆). This electronic structure indicates that LiDFP is more susceptible to both oxidation at the cathode and reduction at the anode. researchgate.net This preferential decomposition is precisely what makes it an effective SEI/CEI former; it reacts before the bulk electrolyte, forming a protective layer that stabilizes the interface.

Interactive Data Table: Frontier Orbital Energies of LiDFP and Other Electrolyte Components

The following table, based on data from quantum chemistry calculations, compares the HOMO and LUMO energy levels of LiDFP with those of the common electrolyte salt LiPF₆.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
LiDFP (LiPO₂F₂)-8.12-0.457.67
LiPF₆-9.58-0.219.37

Note: Specific energy values can vary depending on the computational method and basis set used. The trend, however, remains consistent: LiDFP has a higher HOMO and a lower LUMO than LiPF₆, making it more electrochemically active.

Beyond predicting electrochemical stability, quantum chemistry calculations are vital for detailed investigations into the thermodynamics and kinetics of the interfacial reactions involving LiDFP. chemrxiv.orgresearchgate.netberkeley.edu These studies provide a quantitative understanding of why certain decomposition pathways are favored over others.

Thermodynamic calculations focus on the change in Gibbs free energy (ΔG) for proposed reaction steps. A negative ΔG indicates a spontaneous, energetically favorable reaction. By calculating the free energies of reactants, intermediates, and products, researchers can map out the energy landscape of LiDFP decomposition on both the anode and cathode. figshare.com

Computational Approaches for Lithium Ion Transport within Interfacial Layers

Computational modeling has become an indispensable tool for elucidating the complex mechanisms governing lithium-ion (Li-ion) transport across the solid-electrolyte interphase (SEI) and cathode-electrolyte interphase (CEI). energy.govenergy.gov These nanometer-thick layers, formed from the decomposition products of electrolyte components like this compound (LiDFP), are critical to battery performance, yet their amorphous and heterogeneous nature makes them difficult to probe experimentally. researchgate.net Theoretical methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide molecular-level insights into the structure of these interphases and the kinetics of Li-ion diffusion within them. dntb.gov.uaresearchgate.net

DFT calculations are instrumental in determining the fundamental properties of the inorganic components that constitute the dense inner layers of the SEI and CEI. osti.gov The decomposition of LiDFP primarily yields lithium fluoride (LiF) and various lithium phosphates. DFT is used to calculate the formation energies of defects, such as vacancies and interstitials, which are crucial for ion movement in a crystalline lattice. osti.govmdpi.com Furthermore, methods like the Nudged Elastic Band (NEB) can be employed to map the minimum energy pathways for Li-ion migration between lattice sites, thereby determining the activation energy barrier for diffusion. rsc.orgutexas.edu For instance, DFT calculations have shown that the energy barrier for a Li-ion to move via a vacancy mechanism within bulk LiF is approximately 0.73 eV. nsf.gov This relatively high barrier suggests that Li-ion diffusion through pure, defect-free LiF regions of the interphase can be a rate-limiting step. nsf.gov In contrast, calculations for other components like lithium oxide (Li₂O) show a wider range of energy barriers (0.15–1.36 eV), indicating that the local atomic arrangement significantly impacts ion mobility. nsf.gov

While DFT is powerful for analyzing specific migration events in well-defined structures, Molecular Dynamics (MD) simulations are better suited to capture the complex, dynamic behavior of Li-ions within the larger, often amorphous, structure of a complete interfacial layer. researchgate.netbohrium.com MD simulations model the interactions between all atoms in a system over time, allowing for the direct observation of diffusion pathways and the calculation of transport properties like the diffusion coefficient. researchgate.net These simulations reveal that the interphase derived from LiDFP is a mosaic of inorganic nanocrystallites (e.g., LiF) embedded in an amorphous matrix of organic and inorganic lithium salts. nsf.gov

The simulations demonstrate that Li-ion transport does not occur uniformly through this layer. Instead, it proceeds through various mechanisms:

Vacancy Diffusion: An ion hops into an adjacent empty lattice site within a crystalline component like LiF or Li₂O. nsf.govnsf.gov

Interstitial Diffusion: An ion moves through the spaces between the main lattice sites.

Grain Boundary Diffusion: Transport is often faster along the interfaces between different nanocrystalline domains (e.g., between two LiF grains or a LiF and a Li₂O grain). nsf.gov

Pore Diffusion: Ions move through nanometer-scale pores within the more porous outer layers of the interphase, often solvated by residual electrolyte molecules. nsf.gov

Computational studies have highlighted that the presence of multiple components from LiDFP decomposition can be beneficial. For example, the interface between LiF and Li₂O grains (a LiF/Li₂O grain boundary) has been shown through DFT calculations to exhibit a significantly higher Li-ion diffusion coefficient compared to the bulk of either pure component. nsf.gov This suggests that the heterogeneous nature of the LiDFP-derived interphase can create fast diffusion pathways that mitigate the slow transport within pure LiF domains. nsf.gov

The table below summarizes representative values for Li-ion diffusion parameters in common SEI components, as determined by various computational methods. These values underscore the wide range of transport kinetics depending on the specific material and diffusion mechanism.

SEI ComponentComputational MethodActivation Energy (eV)Diffusion Coefficient (m²/s)Diffusion Mechanism
LiF (Bulk)DFT-NEB0.73~10⁻¹⁶ - 10⁻¹⁵Vacancy
Li₂O (Bulk)DFT-NEB0.27 - 0.67~10⁻¹³ - 10⁻¹¹Vacancy
Li₂CO₃ (Bulk)DFT-NEB0.23 - 0.49~10⁻¹² - 10⁻¹⁰Interstitial / Vacancy
Li₂EDC (Amorphous)MD~0.06~10⁻¹²Hopping
LiF/Li₂O Grain BoundaryDFTN/ASignificantly higher than bulkGrain Boundary

Data compiled from multiple theoretical studies. researchgate.netnsf.govnsf.gov N/A indicates data not typically calculated or specified in the same manner.

Synergistic Effects and Advanced Electrolyte Design with Lithium Difluorophosphate

Combinations with Other Electrolyte Additives

The efficacy of LiDFP is often amplified when used in conjunction with other electrolyte additives. These combinations can lead to the formation of more robust and ionically conductive solid electrolyte interphase (SEI) and cathode-electrolyte interphase (CEI) layers than what could be achieved by any single additive alone.

Synergistic Effects with Film-Forming Additives (e.g., Vinylene Carbonate, Fluoroethylene Carbonate)

Film-forming additives are crucial for creating a stable SEI on the anode, particularly for silicon-containing anodes that experience large volume changes. When combined with LiDFP, additives like Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC) exhibit significant synergistic effects.

With Vinylene Carbonate (VC): While VC is effective at forming a surface film on graphite (B72142) anodes, this film can hamper charge transport at high rates. The addition of LiDFP modifies the surface chemistry induced by VC, resulting in a more ionically conductive surface film. researchgate.net This synergistic action improves the rate capability and cycling stability of graphite electrodes. researchgate.net

With Fluoroethylene Carbonate (FEC): The combination of FEC and LiDFP is particularly beneficial for SiC-based anodes. Research has shown that using both additives together significantly enhances performance compared to using either one individually. researchgate.net This is attributed to the synergistic decomposition of both FEC and LiDFP, which forms a thinner, more uniform, and robust SEI layer. researchgate.net This dual-additive approach can also suppress the formation of toxic byproducts at elevated temperatures, combining the high-voltage performance benefits of LiDFP with the stability-enhancing effects of FEC. nih.gov

Table 1: Performance Enhancement with LiDFP and Film-Forming Additives
Anode MaterialAdditive CombinationObserved Synergistic EffectPerformance Improvement
SiC-basedFEC + LiDFPFormation of a thinner, more uniform SEI due to synergistic decomposition. researchgate.netCapacity retention increased from 28.5% (no additive) to 76.2% after 200 cycles. researchgate.net
GraphiteVC + LiDFPModifies VC-derived surface film to be more ionically conductive. researchgate.netImproves rate capability and cycling stability at high rates. researchgate.net
NCM CathodeFEC + LiDFPSuppresses formation of toxic organofluorophosphates at high voltage. nih.govMaintains good capacity retention at high voltage while improving thermal stability. nih.gov

Interaction with Other Lithium Salts (e.g., LiFSI, LiTFSI, LiPF₆)

LiDFP's interaction with the main lithium salt in the electrolyte is critical to its function. It can modify the decomposition pathways of other salts and contribute to the formation of a stable interphase.

Lithium Hexafluorophosphate (B91526) (LiPF₆): LiDFP is a known decomposition product of LiPF₆. acs.org As an additive, LiDFP can help suppress the further decomposition of LiPF₆. researchgate.net It participates in forming a stable passivation film on the cathode, which can suppress the dissolution of transition metals, a common issue in high-voltage cathodes. acs.orgresearchgate.net The presence of LiDFP leads to the formation of a CEI rich in Li₃PO₄ and LiF, enhancing the stability and ionic conductivity of the interface. researchgate.net

Lithium bis(fluorosulfonyl)imide (LiFSI): In LiFSI-based electrolytes, LiDFP can improve electrochemical performance, especially at low temperatures. researchgate.net At these conditions, LiDFP competes with LiFSI in hydrolysis reactions, mitigating the decomposition of LiFSI and helping to form an SEI rich in LiF and Li₃PO₄ over prolonged cycling. researchgate.net The strong binding energy between LiF (a decomposition product of LiFSI) and LiDFP facilitates the deposition of LiDFP on the electrode surface, showcasing a synergistic relationship that enhances interfacial stability. researchgate.net

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): While direct interaction studies are less common, LiTFSI is known for its high thermal and chemical stability compared to LiPF₆. The addition of film-forming additives like LiDFP is crucial in LiTFSI systems to form a stable SEI on graphite anodes, as LiTFSI itself does not effectively passivate graphite. The principles of LiDFP forming LiF and phosphate (B84403) species to create a robust SEI would apply, complementing the inherent stability of LiTFSI.

Integration into Dual-Salt and Multi-Salt Electrolyte Formulations

Moving beyond a simple additive role, LiDFP can be used as a co-salt in dual-salt or multi-salt electrolyte formulations. This strategy leverages the complementary properties of different salts to achieve a balance of high ionic conductivity, good interfacial stability, and wide electrochemical windows.

Table 2: Properties of LiDFP-Based Dual-Salt Electrolytes
Electrolyte Formulation (in EC/EMC)Total Salt ConcentrationKey FeatureImpact on Cell Performance
1.1M LiPF₆ + 0.1M LiDFP1.2 MIonic conductivity is not significantly changed compared to a pure LiPF₆ electrolyte. osti.govImproves electrochemical performance in high-nickel cathode cells. osti.gov
1.0M LiPF₆ + 0.2M LiDFP1.2 MA significant decrease in ionic conductivity is observed. osti.govSynergistic effects compensate for conductivity loss, providing better cell performance than the 0.1M LiDFP formulation. osti.gov
0.4M LiFSI + 0.1M LiDFP0.5 MDesigned as a low-concentration electrolyte to build a robust and conductive interphase. dntb.gov.uaAims to improve safety and Coulombic efficiency in lithium metal batteries. dntb.gov.ua

Application in Localized High Concentration Electrolytes

The incorporation of functional additives like LiDFP into LHCE formulations is a key strategy for enhancing performance. In an LHCE system, LiDFP can participate in forming a stable and robust SEI on the lithium metal anode, which is critical for suppressing dendrite growth and improving cycling efficiency. osti.govacs.org The unique solvation structure of LHCEs can influence the decomposition of additives, potentially leading to the formation of a more ideal, LiF-rich interphase that is both mechanically strong and ionically conductive.

Strategies for Overcoming Low Solubility of Lithium Difluorophosphate in Electrolytes

Several strategies are being explored to address this issue:

Solvent System Optimization: The choice of solvents can significantly influence the solubility of LiDFP. Using a combination of solvents, including those with higher polarity or specific functional groups, can enhance the dissolution of the salt. For instance, formulations using fluorinated solvents have been developed to enhance the solubility of lithium phosphate compounds. patsnap.com

Solubilizing Agents: The incorporation of specific additives designed to act as solubilizing agents can improve the solubility of LiDFP. Crown ethers, for example, have been shown to selectively bind to lithium ions, modifying their solvation structure and promoting the solubility of phosphate-based components. patsnap.com This approach alters the lithium-ion coordination environment, preventing the aggregation and precipitation of the less soluble salt.

Future Research Directions and Challenges in Lithium Difluorophosphate Application

Optimization of Lithium Difluorophosphate Concentration and Electrolyte Formulations

The optimal concentration of LiDFP is a critical factor that is highly dependent on the specific battery chemistry and operating conditions. Research has shown that even small amounts of LiDFP can significantly improve battery performance. For instance, in high-voltage LiNi1/3Co1/3Mn1/3O2/graphite (B72142) pouch cells, a concentration of 1 wt% LiDFP in a conventional carbonate-based electrolyte notably enhanced cyclability and rate capability at 4.5 V. acs.org After 100 cycles, the capacity retention was 92.6% with the additive, compared to only 36.0% without it. acs.org This concentration of 1 wt% has also been identified as optimal for Si-dominant anodes in pouch cells, improving various performance criteria. nih.govcolab.ws

A significant challenge in optimizing LiDFP concentration is its limited solubility in common carbonate solvents, which can lead to increased electrolyte viscosity and degraded battery function at higher concentrations. alfa-chemistry.com To overcome this, researchers are exploring alternative solvents and the in situ formation of LiDFP. One promising method for in situ formation involves the addition of lithium carbonate (Li₂CO₃) to the standard electrolyte, which has been shown to generate LiDFP and effectively suppress transition metal crossover, comparable to directly adding LiDFP. frontiersin.org

Furthermore, the synergistic effects of LiDFP with other electrolyte additives are a key area of investigation. Combining LiDFP with organic additives can create a more robust and elastic solid electrolyte interphase (SEI). For example, a dual-additive system of 1 wt% LiDFP and 1 wt% 1,3,6-hexanetrinitrile (HTN) in a 1.0 M LiPF₆ electrolyte demonstrated a high capacity retention of 91.57% after 150 cycles in high-voltage Si@C/LiNi₀.₅Mn₁.₅O₄ full batteries. semanticscholar.org The combination of fluoroethylene carbonate (FEC) and LiDFP has also been shown to significantly improve the performance of SiC-based anodes.

Below is an interactive data table summarizing the impact of LiDFP concentration on electrolyte properties in a 1,2‐dimethoxyethane (DME) solvent at 25°C.

LiDFP Concentration (M)Ionic Conductivity (mS/cm)Viscosity (cP)
0.55.80.6
1.07.50.8
2.06.21.5
3.04.13.5
4.22.58.2

This table illustrates the trade-off between ionic conductivity and viscosity as LiDFP concentration increases, a key consideration for optimizing electrolyte formulations.

Development of Next-Generation Electrode Materials and LiDFP Compatibility

The compatibility of LiDFP with next-generation electrode materials is crucial for advancing battery technology. For high-energy-density batteries, silicon (Si) is a promising anode material due to its high theoretical capacity, but it suffers from significant volume expansion during lithiation. semanticscholar.org LiDFP has been shown to be beneficial for Si-dominant anodes by contributing to a more favorable SEI film, which leads to less decomposition of electrolyte components and better-maintained anode microstructure. nih.govcolab.ws The addition of 2 wt% LiDFP to the electrolyte for silicon nanoparticles increased the initial coulombic efficiency to 70.6%, a significant improvement from 52.9% without the additive. researchgate.net

In the realm of high-voltage cathodes, such as LiNiₓMnᵧCo₁₋ₓ₋ᵧO₂ (NMC) and lithium manganese oxide (LMO), LiDFP plays a vital role in stabilizing the cathode-electrolyte interphase (CEI). alfa-chemistry.comresearchgate.net It helps to suppress the dissolution of transition metals from the cathode, a major cause of capacity fade at high operating voltages. acs.org For instance, in LiNi₀.₅Co₀.₂Mn₀.₃O₂/graphite cells operating at high cutoff voltages, LiDFP generates a more uniform and stable passivation film on the cathode surface. researchgate.net

The application of LiDFP is also being explored in advanced battery systems. In all-solid-state batteries (ASSBs), surface modification of cathodes with a LiDFP coating has been shown to minimize side reactions and reduce cathode-surface degradation, leading to improved electrochemical performance. nih.gov For lithium-sulfur batteries, while still an emerging area of research, the ability of LiDFP to form stable interfacial layers could potentially address some of the challenges associated with polysulfide shuttling. rsc.orgmdpi.comresearchgate.net

Enhancing Mechanical Properties of LiDFP-Derived Interfacial Layers (e.g., elasticity for Si anodes)

The mechanical properties of the SEI and CEI layers are critical for the long-term stability of batteries, especially those with electrodes that undergo significant volume changes, such as silicon anodes. The SEI derived from LiDFP is rich in inorganic components, which provides stability but can lack the necessary elasticity to accommodate the expansion and contraction of Si during cycling. alfa-chemistry.com This can lead to cracking of the SEI, exposing the electrode surface to further electrolyte decomposition and ultimately, cell failure.

Future research is focused on creating more elastic and resilient interfacial layers. One approach is the use of multi-functional electrolyte additives that can form a polymeric and spatially deformable SEI. For example, the radical copolymerization of vinylene carbonate (VC) with other additives can create a more elastic SEI on Si-based anodes. kaist.ac.kr The combination of LiDFP with film-forming additives like FEC or VC is a promising strategy to create a hybrid organic-inorganic SEI that possesses both the robustness of the inorganic components and the flexibility of the organic polymers. This approach aims to maintain the integrity of the SEI on Si anodes throughout repeated cycling.

Further Understanding of Long-Term Stability and Degradation Mechanisms

While LiDFP has demonstrated significant benefits in improving battery performance, a deeper understanding of its long-term stability and degradation mechanisms is essential for predicting and extending battery life. The initial purpose of adding LiDFP was to prevent the decomposition of the commonly used lithium hexafluorophosphate (B91526) (LiPF₆) salt, which can generate harmful hydrofluoric acid (HF). alfa-chemistry.com LiDFP itself decomposes to form the protective SEI and CEI layers.

The decomposition products of LiDFP play a crucial role in scavenging dissolved transition metals from the cathode, which is particularly important in high-voltage applications. researchgate.net However, the long-term evolution of these interfacial layers and the potential for continued, slow degradation over thousands of cycles are not yet fully understood. Studies have shown that in some cases, the degradation of LFP-based cells is linked to iron dissolution from the cathode and its subsequent deposition on the anode. researchgate.net Understanding how the LiDFP-derived layers mitigate such degradation mechanisms over the long term is a key research challenge. First-principles density functional theory (DFT) simulations are being used to investigate the elementary decomposition mechanisms of electrolyte components like LiPF₆, which can provide insights into the reactions that LiDFP helps to suppress. chemrxiv.orglbl.gov

Advancements in Real-Time and Operando Characterization Techniques for Interfacial Phenomena

To gain a more profound understanding of the role of LiDFP in battery performance, it is crucial to study the formation and evolution of the SEI and CEI in real-time, under operating conditions. Operando characterization techniques are powerful tools for this purpose, allowing researchers to observe the dynamic changes at the electrode-electrolyte interface as they happen.

Several advanced techniques are being employed and further developed for this purpose:

Operando Raman Microspectroscopy: This technique can be used to measure electrolyte concentration gradients in real-time, providing valuable data on ion transport properties. confex.comnih.govresearchgate.netchemrxiv.org

In situ Atomic Force Microscopy (AFM), Electrochemical Quartz Crystal Microbalance with Dissipation Monitoring (EQCM-D), and Electrochemical Impedance Spectroscopy (EIS): The combination of these techniques in a single cell can provide comprehensive physical, morphological, and electrochemical data on the SEI formation at both macroscopic and microscopic scales. mdpi.com

In situ Fourier Transform Infrared (FTIR) Spectroscopy: This method allows for the probing of the chemical composition of the SEI as it forms and evolves on the anode surface. mit.edu

In situ Liquid Secondary Ion Mass Spectrometry (SIMS): This powerful technique provides a dynamic picture of the SEI formation at a molecular level, offering unprecedented insights into its composition and structure.

These advanced characterization methods will be instrumental in elucidating the precise mechanisms by which LiDFP and its decomposition products contribute to the formation of stable and effective interfacial layers. colorado.edu

Integration of Machine Learning and Data Science for Electrolyte Design

The design and optimization of electrolyte formulations is a complex, multi-parameter problem. Machine learning (ML) and data science are emerging as powerful tools to accelerate the discovery and development of new electrolyte materials. anl.gov By analyzing large datasets from experiments and computational simulations, ML models can identify promising candidates for electrolyte solvents, salts, and additives, and predict their properties. magtech.com.cn

In the context of LiDFP, ML can be used to:

Screen for novel co-additives: ML algorithms can predict the synergistic effects of LiDFP with other molecules, identifying combinations that could lead to improved SEI properties.

Optimize electrolyte formulations: By building models that correlate electrolyte composition with battery performance metrics, ML can guide the experimental design to find the optimal concentrations of LiDFP and other components for specific applications. frontiersin.org

Computational screening based on density functional theory (DFT) calculations is already being used to identify promising electrolyte additives. rsc.org The integration of these computational methods with ML will create a high-throughput workflow for the rational design of next-generation electrolytes incorporating LiDFP.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity LiDFP crystals, and how do impurities affect electrochemical performance?

  • Methodology : Synthesis via controlled crystallization in anhydrous conditions (e.g., using non-aqueous solvents like dimethyl carbonate) minimizes hydrolytic degradation . Purity >99% (with <150 ppm water content) is critical to avoid parasitic reactions in electrolytes, as impurities like HF accelerate LiPF₆ decomposition and degrade cell performance . Analytical techniques: Karl Fischer titration (water content), ICP-OES (metal impurities), and FTIR (structural integrity) .

Q. What safety protocols are essential when handling LiDFP in laboratory settings?

  • Guidelines : Use PPE (gloves, safety glasses, lab coats) and work in a fume hood with ≥100 ft/min airflow to mitigate respiratory irritation risks . Store LiDFP in sealed containers under inert gas (Ar/N₂) to prevent moisture absorption . Dispose of waste via approved hazardous material protocols (consult local regulations) .

Q. How does LiDFP function as an electrolyte additive in lithium-ion batteries?

  • Mechanism : LiDFP decomposes during initial cycles to form a LiF-rich solid-electrolyte interphase (SEI) on anodes and cathode-electrolyte interphase (CEI) on cathodes. This suppresses solvent decomposition and transition-metal dissolution, enhancing cycle stability . Key reaction: LiPO2F2LiF+PO2F2\text{LiPO}_2\text{F}_2 \rightarrow \text{LiF} + \text{PO}_2\text{F}_2^-, which passivates electrode surfaces .

Advanced Research Questions

Q. How does LiDFP stabilize high-voltage (>4.3 V) cathode materials, and what experimental parameters are critical for evaluating its efficacy?

  • Methodology : Pair LiDFP (1–2 wt%) with high-voltage cathodes (e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂) in electrolytes containing LiPF₆. Use electrochemical impedance spectroscopy (EIS) to quantify interfacial resistance and accelerated aging tests (e.g., 60°C storage) to assess CEI stability . Post-mortem analysis via XPS confirms F-rich CEI layers suppressing oxidative decomposition .

Q. What is the optimal concentration of LiDFP for improving low-temperature (-20°C) performance in graphite/NMC cells?

  • Optimization : Testing 0.5–3 wt% LiDFP in EC/DEC-based electrolytes shows 1 wt% maximizes discharge capacity retention at -20°C (e.g., 85% vs. 65% baseline) by reducing SEI impedance. Differential scanning calorimetry (DSC) reveals lowered electrolyte freezing points with LiDFP . Synergistic effects with co-additives (e.g., 0.5 wt% vinylene carbonate) further enhance ionic conductivity .

Q. Which advanced characterization techniques are most effective for studying LiDFP-induced SEI/CEI modifications?

  • Techniques :

  • XPS : Quantifies F⁻ and P-O-F species in SEI/CEI layers .
  • TEM/EDS : Maps nanoscale LiF distribution on electrode surfaces .
  • ToF-SIMS : Tracks spatial variations in decomposition products .
  • In-situ Raman : Monitors real-time interfacial reactions during cycling .

Q. How can contradictory data on LiDFP's effectiveness in different cell chemistries be reconciled?

  • Analysis : Variations arise from electrode materials (e.g., LiDFP outperforms in NMC532 vs. LFP cathodes) and electrolyte composition (e.g., ester vs. carbonate solvents). Controlled studies should isolate variables:

  • Fix LiDFP concentration (1 wt%) while varying cathode materials.
  • Compare SEI evolution using identical cycling protocols (C-rates, voltage limits) .

Q. What are the long-term stability and decomposition pathways of LiDFP in cyclic carbonate-based electrolytes?

  • Findings : LiDFP hydrolyzes slowly to generate trace HF and LiPO₂F₂ derivatives, but <100 ppm HF is non-critical in dry environments. Accelerated aging tests (55°C, 7 days) show minimal gas generation (e.g., <0.1 mL/Ah CO₂) compared to LiPF₆ . Decomposition products (e.g., Li₃PO₄) may enhance thermal stability up to 200°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.